L-Homoserine,o-amino-,ethyl ester(9ci)

Description

Contextualization of L-Homoserine as a Branch-Point Metabolite in Biosynthetic Pathways

L-Homoserine is a crucial intermediate in the aspartate metabolic pathway, which is responsible for the biosynthesis of several essential amino acids in bacteria, yeast, and plants. wikipedia.orgnih.gov It is formed from L-aspartic acid through a series of enzymatic reductions. wikipedia.org Specifically, L-aspartate is first phosphorylated and then reduced to L-aspartate-4-semialdehyde. The enzyme homoserine dehydrogenase then catalyzes the reduction of this semialdehyde to L-homoserine. wikipedia.org

From this point, L-homoserine serves as a critical metabolic branch-point, directing carbon and nitrogen flux towards three essential amino acids: methionine, threonine, and isoleucine. wikipedia.orgnih.gov The metabolic fate of L-homoserine is determined by the next enzymatic step:

Towards Threonine and Isoleucine: The enzyme homoserine kinase phosphorylates L-homoserine to produce O-phospho-L-homoserine. wikipedia.org In plants, this phosphorylated intermediate is the branch point for both methionine and threonine synthesis. nih.gov O-phospho-L-homoserine is then converted by threonine synthase into L-threonine. wikipedia.orgresearchgate.net L-threonine, in turn, serves as a precursor for the biosynthesis of L-isoleucine through a multi-step pathway. researchgate.netnih.gov

Towards Methionine: Alternatively, L-homoserine can be acylated by homoserine O-succinyltransferase to form O-succinyl homoserine, a precursor for L-methionine biosynthesis in bacteria. wikipedia.orgresearchgate.net

This central role makes L-homoserine a key target for metabolic engineering. nih.govnih.gov By manipulating the expression of enzymes like homoserine kinase (thrB) and homoserine O-succinyltransferase (metA), researchers can redirect metabolic flow to achieve overproduction of L-homoserine or its downstream products for various biotechnological applications. nih.govvulcanchem.com

| Enzyme | Gene (E. coli) | Function |

| Aspartokinase | thrA, metL, lysC | Phosphorylates L-aspartate |

| Aspartate-semialdehyde dehydrogenase | asd | Converts aspartyl-phosphate to aspartate-semialdehyde |

| Homoserine dehydrogenase | thrA, metL | Reduces aspartate-semialdehyde to L-homoserine |

| Homoserine kinase | thrB | Phosphorylates L-homoserine to O-phospho-L-homoserine (Threonine pathway) |

| Homoserine O-succinyltransferase | metA | Succinylates L-homoserine to O-succinyl-L-homoserine (Methionine pathway) |

Overview of Non-Proteinogenic Amino Acid Esterification in Synthetic and Biological Systems

Non-proteinogenic amino acids are those not naturally encoded in the genome for protein assembly, a group that includes L-homoserine. wikipedia.org The chemical modification of these amino acids, particularly through esterification, is a fundamental strategy in synthetic chemistry and drug design. acs.orgnih.gov Esterification involves converting the carboxylic acid group of an amino acid into an ester. This is typically achieved through reactions with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). vulcanchem.comacs.org Other methods utilize reagents like chlorosulphonic acid. google.com

The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.orgacs.org However, this modification imparts several valuable properties:

Increased Lipophilicity: The ester group enhances the molecule's lipid solubility, which can improve its ability to cross biological membranes. vulcanchem.com This is a key principle in prodrug design, where an esterified, less active compound is administered and then hydrolyzed by intracellular esterases to release the active parent drug. vulcanchem.comacs.org

Protecting Group: In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent unwanted side reactions while the amino group is coupled to another amino acid. Esterification serves as an effective protection strategy. acs.org

Synthetic Intermediates: Amino acid esters are versatile building blocks for synthesizing more complex molecules, including pharmaceuticals and peptidomimetics. researchgate.net

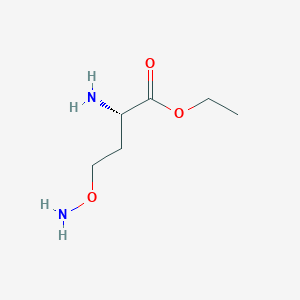

The compound in focus, L-Homoserine, o-amino-, ethyl ester, features two key modifications: the esterification of the carboxyl group to an ethyl ester and the conversion of the side-chain hydroxyl group to an aminooxy group (-ONH₂). vulcanchem.com

Rationale for Academic Investigation into L-Homoserine Ethyl Esters and Derivatives

The academic and commercial interest in L-homoserine and its derivatives stems from their potential as versatile chemical synthons. nih.govinnocentive.comacs.org The specific structural features of L-Homoserine, o-amino-, ethyl ester (also known as ethyl (2S)-2-amino-4-(aminooxy)butanoate) provide a compelling rationale for its investigation in chemical biology and medicinal chemistry. vulcanchem.comchem960.com

| Property | Value |

| IUPAC Name | ethyl (2S)-2-amino-4-(aminooxy)butanoate |

| Molecular Formula | C₆H₁₄N₂O₃ |

| Molecular Weight | 162.19 g/mol |

| Chirality | The "L" or "(S)" designation indicates a specific stereochemistry at the α-carbon, which is crucial for selective biological interactions. vulcanchem.com |

The rationale for its academic investigation can be broken down by its functional components:

L-Homoserine Backbone: As a non-proteinogenic amino acid, it provides a unique scaffold that can be incorporated into peptides or used as a starting material for novel small molecules. researchgate.net Its derivatives have been explored as quorum sensing inhibitors, which disrupt bacterial communication and virulence. nih.govjst.go.jpnih.gov

Ethyl Ester Group: This modification enhances lipophilicity, making the molecule a candidate for prodrug strategies where improved cell permeability is desired. vulcanchem.com The ester allows for easier transport into cells, where it can be hydrolyzed to release a potentially active molecule. vulcanchem.comnih.gov

Aminooxy Group (-ONH₂): This functional group is of significant interest in bioconjugation and chemical biology. The aminooxy moiety is a powerful nucleophile that reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. iris-biotech.denih.gov This reaction, known as oxime ligation, is a form of "click chemistry" that works under mild, aqueous conditions, making it ideal for modifying biomolecules like peptides, proteins, and carbohydrates in biological systems. iris-biotech.denih.govacs.org The presence of this group allows the molecule to be used as a chemical probe or a linker to attach it to other molecules of interest. acs.org

Therefore, the combination of these features in a single molecule creates a bifunctional tool for research. It can be investigated for its own biological activities, such as antimicrobial properties, or used as a building block to create more complex structures like peptidomimetics, neo-glycopeptides, or targeted drug delivery systems. vulcanchem.comiris-biotech.de The related N-Boc-L-homoserine ethyl ester, for example, is used in the synthesis of monomer units for oxy-peptide nucleic acids (OPNAs), highlighting the utility of L-homoserine esters in creating novel biomolecular structures. vulcanchem.comnih.gov

Synthetic Methodologies for L-Homoserine Ethyl Esters

The synthesis of L-homoserine ethyl ester, a derivative of the non-proteinogenic amino acid L-homoserine, is a critical process for its application in various research and synthetic fields. Methodologies for its preparation span chemical, stereoselective, and biocatalytic approaches, each offering distinct advantages in terms of yield, purity, and environmental impact.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O3 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-4-aminooxybutanoate |

InChI |

InChI=1S/C6H14N2O3/c1-2-10-6(9)5(7)3-4-11-8/h5H,2-4,7-8H2,1H3/t5-/m0/s1 |

InChI Key |

OCAOXHNTZDQBLH-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCON)N |

Canonical SMILES |

CCOC(=O)C(CCON)N |

Origin of Product |

United States |

Metabolic Engineering and Biotechnological Production of L Homoserine and Its Precursors

Strain Development for Enhanced L-Homoserine Production

Engineering Escherichia coli for Hyperproduction

Escherichia coli is a favored host for L-homoserine production due to its well-understood genetic background, rapid growth, and the availability of advanced gene manipulation tools. acs.orgresearchgate.net Wild-type E. coli does not accumulate L-homoserine as it is a key intermediate in the biosynthesis of essential amino acids like L-threonine, L-methionine, and L-lysine. nih.gov Therefore, extensive metabolic engineering is required to convert it into an L-homoserine hyperproducer. researchgate.netnih.gov

Key strategies for engineering E. coli include:

Blocking Competing Pathways: To prevent the conversion of L-homoserine to other amino acids, genes in competing pathways are knocked out. For instance, deleting thrB (encoding homoserine kinase) and metA (encoding homoserine O-succinyltransferase) blocks the synthesis of L-threonine and L-methionine, respectively. nih.govasm.org Additionally, knocking out lysA (encoding diaminopimelate decarboxylase) prevents the synthesis of L-lysine, which competes for the same precursor, aspartyl semialdehyde. nih.govresearchgate.net

Overexpression of Key Enzymes: Enhancing the expression of crucial enzymes in the L-homoserine biosynthesis pathway is a common strategy. nih.gov This includes overexpressing genes like thrA, which encodes a bifunctional aspartate kinase I and homoserine dehydrogenase I. nih.govresearchgate.net Overexpression of a feedback-resistant variant of thrA (thrAfbr) is particularly effective in increasing carbon flux towards L-homoserine. nih.gov

Enhancing Precursor Supply: Increasing the pool of precursor molecules is critical. Oxaloacetate (OAA) is a key precursor, and its availability can be increased by overexpressing phosphoenolpyruvate (B93156) carboxylase (encoded by ppc). nih.govnih.gov

Through these systematic strategies, researchers have successfully developed non-auxotrophic and plasmid-free E. coli strains capable of producing high titers of L-homoserine, with one engineered strain reportedly producing 85.29 g/L in a fed-batch fermenter. nih.govresearchgate.net

Optimization in Corynebacterium glutamicum for L-Homoserine Accumulation

Corynebacterium glutamicum is another industrially significant microorganism, well-known for its large-scale production of amino acids like L-glutamate and L-lysine. acs.orgacs.org While its application for L-homoserine production has been explored to a lesser extent than E. coli, it holds significant potential. acs.orgacs.org

Engineering strategies in C. glutamicum often mirror those in E. coli, focusing on:

Eliminating Feedback Inhibition: The activities of key enzymes in the aspartate family pathway, such as aspartate kinase (encoded by lysC) and homoserine dehydrogenase (encoded by hom), are regulated by feedback inhibition. nih.govnih.gov Introducing mutations to create feedback-resistant enzymes is a crucial step. For example, a single point mutation in the hom gene can lead to a homoserine dehydrogenase that is resistant to inhibition by L-threonine. nih.gov

Redirecting Metabolic Flux: To channel precursors towards L-homoserine, competing pathways are blocked. This includes the deletion of the thrB gene to prevent the conversion of L-homoserine to L-threonine. researchgate.net

Enhancing Precursor and Cofactor Supply: Overexpression of pyruvate (B1213749) carboxylase (pyc) and L-aspartate aminotransferase (aspC) can increase the supply of oxaloacetate and L-aspartate, respectively. researchgate.net Additionally, strategies to optimize the supply of cofactors like NADPH have been employed. acs.org

Recent efforts have led to the development of C. glutamicum strains capable of producing significant amounts of L-homoserine, with one study reporting a titer of 93.1 g/L from lignocellulose-derived sugars, the highest reported for this organism to date. acs.org

Genetic Perturbations to Regulate L-Homoserine Metabolism (e.g., gene knockouts, overexpression)

Genetic perturbations are the cornerstone of metabolic engineering for L-homoserine production. These modifications are designed to redirect carbon flux from central metabolism to the target product. nih.govnih.gov

Gene Knockouts:

thrB (homoserine kinase): Deletion of this gene is essential to prevent the phosphorylation of L-homoserine, the first step in its conversion to L-threonine. nih.govasm.org

metA (homoserine O-succinyltransferase): Knocking out this gene blocks the pathway leading to L-methionine synthesis. nih.govasm.org

lysA (diaminopimelate decarboxylase): This knockout prevents the final step in L-lysine biosynthesis, which competes for the precursor aspartate-semialdehyde. nih.govresearchgate.net

Gene Overexpression:

thrA (aspartate kinase I / homoserine dehydrogenase I): Overexpression of a feedback-resistant version of this bifunctional enzyme is a key strategy to pull carbon flux towards L-homoserine. nih.govnih.gov Increasing the copy number of thrA has been shown to significantly boost production. nih.gov

asd (aspartate-semialdehyde dehydrogenase): This enzyme catalyzes a crucial step in the pathway, and its overexpression can enhance the synthesis of the precursor aspartate-semialdehyde. acs.orgnih.gov

ppc (phosphoenolpyruvate carboxylase): Overexpression of ppc increases the conversion of phosphoenolpyruvate (PEP) to oxaloacetate (OAA), a primary precursor for the aspartate family of amino acids. nih.govnih.gov

The table below summarizes the impact of various genetic modifications on L-homoserine production in E. coli.

Table 1: Impact of Genetic Modifications on L-Homoserine Production in E. coli| Genetic Modification | Organism | Effect on L-Homoserine Production | Reference |

|---|---|---|---|

| Knockout of metA, thrB, lysA | E. coli W3110 | Initial accumulation of 0.12 g/L L-homoserine. | nih.gov |

| Overexpression of thrA | E. coli | 2.5-fold increase in L-homoserine titer. | nih.govresearchgate.net |

| Overexpression of ppc | E. coli | 61.1% improvement in L-homoserine production. | nih.gov |

| Overexpression of pntAB | E. coli | 21.7% improvement in L-homoserine production. | nih.gov |

Pathway Strengthening and Cofactor Balance Strategies in Fermentation

To achieve high-yield L-homoserine production, it is crucial to not only establish the biosynthetic pathway but also to strengthen it and ensure a balanced supply of necessary cofactors. nih.govacs.org The biosynthesis of one molecule of L-homoserine from L-aspartate requires two molecules of NADPH. nih.gov This makes the availability of NADPH a significant bottleneck in the production process. nih.govnih.gov

Strategies to address this include:

Overexpression of NAD(P) Transhydrogenase: The pntAB genes encode a membrane-bound pyridine (B92270) nucleotide transhydrogenase that catalyzes the conversion of NADH to NADPH. nih.gov Overexpressing pntAB has been shown to effectively regenerate NADPH, balance intracellular cofactors, and enhance L-homoserine production. nih.govnih.gov For example, one study reported that overexpressing pntAB in an engineered E. coli strain resulted in a 21.7% improvement in L-homoserine titer. nih.gov

Synergistic Cofactor Utilization: A strategy of combining different metabolic pathways can achieve a balanced redox state. For instance, combining the AspC pathway (which consumes NADPH) with the AspA pathway (which generates NAD(P)H) can maintain the equilibrium of reducing power, leading to higher productivity. nih.govacs.org This synergistic approach can also improve the theoretical yield by fixing CO2. nih.govacs.org

Transport System Engineering for Product Efflux

High intracellular concentrations of L-homoserine can be toxic to microbial cells, leading to growth inhibition and limiting production. nih.gov Therefore, engineering efficient transport systems to export L-homoserine out of the cell is a critical strategy for improving titers. nih.govnih.gov

Several transporters have been identified and engineered for this purpose:

rhtA: In E. coli, the inner membrane protein RhtA has been identified as a major and efficient exporter of L-homoserine. nih.govnih.gov Overexpressing rhtA, for example by replacing its native promoter with a stronger one, has been shown to significantly increase L-homoserine production. nih.govasm.org

rhtB and rhtC: These transporters in E. coli have also been shown to have some, albeit weaker, transport activity for L-homoserine. nih.gov

brnFE: This two-component export system from C. glutamicum has been successfully used to enhance L-homoserine export and production in its native host. nih.govresearchgate.net

eamA: Overexpression of the eamA gene in E. coli has been employed to increase export capacity and alleviate the growth burden on producing strains. nih.govasm.org

By improving the efflux of L-homoserine, these transport engineering strategies help to mitigate product toxicity and maintain a high rate of biosynthesis. nih.gov

Development of Non-Auxotrophic and Plasmid-Free Production Strains

For industrial-scale fermentation, production strains must be robust, genetically stable, and cost-effective to cultivate. nih.gov Early engineered strains were often auxotrophic, meaning they required the addition of specific nutrients (like L-methionine, L-threonine, and L-lysine) to the culture medium for growth, which increases production costs. nih.gov Furthermore, the use of plasmids to carry engineered genes can be problematic due to instability (plasmid loss) and the need for antibiotics to maintain selection pressure. nih.gov

To overcome these challenges, significant research has focused on developing non-auxotrophic and plasmid-free production strains. nih.gov This is achieved by integrating all necessary genetic modifications directly into the chromosome of the host organism. nih.govresearchgate.net

Key advantages of this approach include:

Genetic Stability: Chromosomal integration ensures that the engineered pathways are stably maintained across generations without the risk of plasmid loss. nih.gov

No Need for Antibiotics: Eliminating plasmids removes the requirement for antibiotics in the fermentation medium, reducing costs and addressing environmental concerns. nih.gov

No Inducers Required: By using constitutive promoters, the expression of pathway genes does not require expensive chemical inducers. nih.gov

Reduced Metabolic Burden: Removing the need to replicate plasmids and express antibiotic resistance genes can reduce the metabolic load on the cells, potentially freeing up resources for product synthesis. nih.gov

A notable success in this area is the development of a non-auxotrophic, plasmid-free, and inducer-free E. coli strain that produced 85.29 g/L of L-homoserine, the highest level reported for such a strain. nih.govresearchgate.net This demonstrates the feasibility of creating industrially viable strains for high-level L-homoserine production. acs.orgnih.gov

Advanced Analytical Methods for L Homoserine and Its Ester Derivatives in Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, enabling their separation and quantification from intricate mixtures like fermentation broths.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid esters, derivatization is often necessary to increase their volatility. A rapid and selective method for the direct analysis of some N-acyl-homoserine lactones (AHLs), which are structurally related to L-Homoserine esters, has been developed using GC-MS without prior derivatization. nih.govresearchgate.net This method provides informative fragmentation patterns that help identify the N-acyl chain structures. nih.gov

In many cases, derivatization is employed. For instance, trimethylsilyl (B98337) (TMS) derivatives of L-Homoserine are commonly analyzed. The Human Metabolome Database provides data for L-Homoserine with two or three TMS groups, indicating different derivatization of its functional groups (amino, carboxyl, and hydroxyl). hmdb.cahmdb.ca The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns, with a common abundant ion at m/z 143 for certain homoserine lactone derivatives. nih.govresearchgate.net

Table 1: GC-MS Parameters for L-Homoserine Derivative Analysis

| Parameter | Description | Source |

|---|---|---|

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.cahmdb.ca |

| Derivative Type | Trimethylsilyl (TMS) | hmdb.cahmdb.ca |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Key Fragment Ion (AHLs) | m/z 143 | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. Several HPLC methods have been developed for the simultaneous detection of L-Homoserine and other free amino acids in samples such as fermentation broth. patsnap.comgoogle.com These methods often involve a pre-column derivatization step to enhance detection sensitivity. acs.org A common approach uses a universal C18 chromatographic column. patsnap.comgoogle.com

For example, a patented method describes the use of a DEEMM derivatization reagent followed by separation on a C18 column. patsnap.comgoogle.com Liquid chromatography coupled with mass spectrometry (LC-MS) offers even greater specificity and sensitivity for the identification and quantification of L-Homoserine derivatives, such as N-acyl-L-homoserine lactones (AHLs). nih.govacs.org Comprehensive chiral LC-MS/MS methods have been developed that can distinguish between enantiomers and detect concentrations as low as 10 parts per trillion (ppt) in biological samples. nih.gov

Table 2: HPLC Conditions for L-Homoserine Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Universal C18 Column | patsnap.comgoogle.com |

| Derivatization Reagent | Diethyl ethoxymethylenemalonate (DEEMM) | patsnap.comgoogle.com |

| Detection Method | UV Detection, Mass Spectrometry (MS) | acs.orgnih.gov |

| Analysis Time | Short analysis time with stable results and good repeatability | patsnap.com |

Spectroscopic Characterization Methods (e.g., NMR, IR, MS) in Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like L-Homoserine,o-amino-,ethyl ester(9ci).

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com The ¹H NMR spectrum of L-Homoserine shows distinct signals for the protons in its structure. chemicalbook.com For its ethyl ester derivative, additional signals corresponding to the ethyl group (a triplet and a quartet) would be expected. ¹³C NMR data for L-Homoserine shows characteristic chemical shifts for its four carbon atoms, which would be modified by the addition of the ethyl ester group. nih.gov

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of L-Homoserine,o-amino-,ethyl ester(9ci) would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bonds, and the O-H bond of the hydroxyl group (if not the site of esterification) or the N-O bond in the case of an O-amino ester.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. The GC-MS spectrum of L-Homoserine reveals key peaks that can be used for its identification. nih.gov For L-Homoserine,o-amino-,ethyl ester(9ci), the molecular ion peak would confirm its molecular formula (C₆H₁₄N₂O₃) and molecular weight (162.19 g/mol ). Tandem MS (MS-MS) experiments provide further structural details by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govmassbank.eu

Table 3: Spectroscopic Data for L-Homoserine

| Technique | Key Findings | Source |

|---|---|---|

| ¹³C NMR (H₂O) | Shifts [ppm]: 35.01, 56.25, 61.44, 177.15 | nih.gov |

| GC-MS | Top 5 Peaks: 103.0, 146.0, 130.0, 100.0, 158.0 | nih.gov |

| MS-MS (Positive Ion) | Top 5 Peaks: 74.1, 119.9, 56.2, 102.0, 44.3 | nih.gov |

Metabolomics Approaches for Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, has become a vital tool for understanding and engineering metabolic pathways. nih.gov In the context of L-Homoserine production, metabolomics analyses have been applied to Escherichia coli to identify metabolic bottlenecks and guide genetic modifications. nih.govresearchgate.net By comparing the intracellular metabolite profiles of different engineered strains, researchers can understand the metabolic effects of genetic changes. nih.gov This approach has revealed relevant targets for further modification, leading to improved L-Homoserine yields. nih.govnih.gov For example, metabolomics data has guided the introduction of anaplerotic routes to direct more carbon flux towards L-Homoserine biosynthesis. nih.gov

Enzyme Activity Assays and Kinetic Studies

The biosynthesis of L-Homoserine involves several key enzymes. nih.govacs.org Enzyme activity assays and kinetic studies are fundamental to understanding and optimizing these biocatalytic steps. L-Homoserine is synthesized from L-aspartate via a pathway involving enzymes like aspartokinase and homoserine dehydrogenase. nih.govacs.org

Research has focused on relieving the feedback inhibition of these enzymes and overexpressing their corresponding genes to increase production. nih.gov Kinetic analyses of enzymes are performed to evaluate the behavior of the entire system. For instance, in a cascade synthesis of L-Homoserine, the kinetics of transaminase and aldolase (B8822740) were determined. acs.org Such studies involve measuring initial reaction rates under varying substrate concentrations to determine key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). These kinetic models are then used to optimize reaction conditions in bioreactors for enhanced productivity. acs.org For example, the activity of O-succinyl-L-homoserine sulfhydrylase, an enzyme that can convert an L-Homoserine derivative, was characterized by determining its optimal pH and temperature. frontiersin.org

Applications in Advanced Materials and Chemical Synthesis

L-Homoserine Ethyl Esters as Intermediates in Fine Chemical Synthesis

L-Homoserine ethyl ester, particularly in its protected forms such as (S)-N-Boc-L-homoserine ethyl ester, serves as a crucial synthetic intermediate. caymanchem.com The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl or ester functionalities. This controlled reactivity is fundamental in multi-step syntheses where specific bond formations are required. The ethyl ester modification, compared to the natural L-homoserine, enhances its lipophilicity and stability under certain physiological conditions. vulcanchem.com

The primary chemical synthesis route involves the esterification of L-homoserine with ethanol (B145695), typically under acidic catalysis using reagents like HCl or H₂SO₄. vulcanchem.com More advanced methods focus on metabolic engineering in microorganisms like Escherichia coli to overproduce L-homoserine, which can then be chemically converted to its ethyl ester derivative. vulcanchem.com This bio-based production is part of a broader effort to create sustainable pathways for valuable chemical intermediates. nih.gov

Precursors for Unsaturated Caprolactams and Oxy-Peptide Nucleic Acids

The utility of L-homoserine ethyl ester derivatives extends to the synthesis of specialized chemical structures. It is a documented starting material for producing unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (OPNAs). caymanchem.com

Unsaturated Caprolactams: These seven-membered ring lactams are important monomers in polymer chemistry. The synthesis leverages the carbon backbone and functional groups of the homoserine derivative to construct the cyclic structure.

Oxy-Peptide Nucleic Acids (OPNAs): OPNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a non-charged, peptide-like backbone. uea.ac.uksaspublishers.com L-homoserine derivatives are used to synthesize the monomer units that form this backbone. caymanchem.com The specific stereochemistry of the "L" configuration is critical for the proper assembly and binding properties of the resulting OPNA strand. vulcanchem.com

The synthesis of these complex molecules highlights the role of L-homoserine ethyl ester as a chiral building block for creating advanced materials with specific structural and functional properties.

Role in the Synthesis of C4 Compounds (e.g., isobutanol, γ-butyrolactone, 1,4-butanediol)

L-homoserine and its derivatives are central intermediates in bio-based routes for producing commercially important C4 chemicals. nih.govnih.gov These processes are part of a global effort to replace petroleum-based chemical production with sustainable, fermentation-based technologies. nih.gov

Isobutanol: L-homoserine can serve as a precursor for the synthesis of isobutanol through engineered metabolic pathways. nih.gov

γ-Butyrolactone (GBL): L-homoserine can be converted into GBL. nih.gov GBL is a valuable solvent and an intermediate for producing other chemicals, such as pyrrolidones. google.com The conversion often proceeds through the intermediate L-homoserine lactone. nih.govnih.gov

1,4-Butanediol (BDO): BDO is a major commodity chemical used in the production of polymers, solvents, and fine chemicals. nih.govgoogle.com L-homoserine and its activated form, O-Succinyl-L-homoserine, are key intermediates in engineered microbial pathways that convert renewable feedstocks like glucose into BDO. nih.gov This bio-based route is a sustainable alternative to traditional chemical methods that start from maleic anhydride (B1165640) or acetylene. google.comosti.gov

The following table summarizes the C4 compounds derived from L-homoserine intermediates.

| Precursor | Derived C4 Compound | Significance |

| L-Homoserine | Isobutanol | Biofuel and chemical feedstock. nih.gov |

| L-Homoserine / L-Homoserine Lactone | γ-Butyrolactone (GBL) | Industrial solvent and precursor for pyrrolidones. nih.govgoogle.com |

| O-Succinyl-L-homoserine | 1,4-Butanediol (BDO) | Key intermediate for polymers like polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF). nih.govgoogle.com |

Utilization in Enzyme Structural Studies and Peptide Synthesis Research

The structural similarity of L-homoserine to other amino acids makes it a useful tool in biochemical and biomedical research.

Enzyme Structural Studies: L-homoserine is a non-proteinogenic amino acid, meaning it is not typically incorporated into proteins during translation. mdpi.com However, some aminoacyl-tRNA synthetases (AARSs), the enzymes responsible for attaching amino acids to their corresponding tRNAs, can mistakenly recognize and activate homoserine. mdpi.com This "misediting" function is a key quality control mechanism in protein synthesis. Studying the interaction of homoserine and its derivatives with these enzymes provides insight into the substrate specificity and error-correction mechanisms of AARSs. mdpi.com

Peptide Synthesis Research: In synthetic peptide chemistry, L-homoserine can be used as a precursor to other amino acids. For instance, a strategy has been developed to use homoserine as a precursor for aspartic acid in the synthesis of complex glycopeptides. nih.gov This approach is particularly useful when synthesizing molecules with acid-sensitive groups, as the conversion of the homoserine side chain to a carboxylic acid can be performed late in the synthesis under mild conditions, preserving the integrity of the rest of the molecule. nih.gov Furthermore, the hydroxyl group on the side chain of homoserine, similar to that of serine, can be a site for modification or for influencing the secondary structure of synthetic peptides. nih.gov The use of enzymes in peptide synthesis, known as chemoenzymatic polymerization, can also involve esterified amino acids like L-serine ethyl ester, a close structural relative of L-homoserine ethyl ester. nih.govmdpi.com

Theoretical and Computational Studies

Molecular Docking Simulations for Enzyme-Substrate Interactions (e.g., Homoserine Kinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-Homoserine, o-amino-, ethyl ester, docking simulations are instrumental in understanding its interaction with enzymes such as Homoserine Kinase (HSK). HSK is a key enzyme that phosphorylates L-homoserine, committing it to the threonine biosynthesis pathway. Understanding how derivatives like the o-amino-, ethyl ester interact with the HSK active site can provide insights into potential inhibitory effects or alternative substrate behaviors.

While specific docking studies on L-Homoserine, o-amino-, ethyl ester are not extensively documented in public literature, the principles of such simulations can be inferred from studies on related molecules and the known structure of HSK. A typical docking study would involve a three-dimensional model of the target enzyme, often obtained from homology modeling if a crystal structure is unavailable. nih.gov The ethyl ester derivative would then be computationally placed into the active site of the enzyme.

The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, would be calculated. For instance, the presence of the ethyl ester group, as opposed to the hydroxyl group in L-homoserine, would likely alter the interaction profile within the HSK active site. The ester group may introduce steric hindrance or form different non-covalent interactions with the surrounding amino acid residues. These simulations can help in the rational design of specific inhibitors for HSK, which is a potential drug target in various pathogens. nih.gov

Table 1: Potential Interacting Residues in Homoserine Kinase Active Site

| Interaction Type | Potential Residues | Rationale |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Ser, Thr | The amino and carbonyl groups of the ligand can form hydrogen bonds with polar residues. |

| Hydrophobic Interactions | Val, Leu, Ile, Ala | The ethyl group of the ester can interact with non-polar residues in the active site. |

Computational Modeling of Metabolic Networks for Production Optimization

Computational modeling of metabolic networks is a powerful tool for optimizing the microbial production of valuable chemicals like L-homoserine and its derivatives. These models, often based on genome-scale metabolic reconstructions, can simulate the flow of metabolites through the cell's biochemical pathways and predict the effects of genetic modifications.

For the production of L-homoserine, studies have focused on engineering strains of Escherichia coli. researchgate.netnih.gov The strategies often involve the overexpression of key enzymes in the L-homoserine biosynthesis pathway and the deletion of enzymes that divert L-homoserine to other pathways. nih.govnih.gov For example, overexpressing thrA (encoding aspartokinase/homoserine dehydrogenase) and deleting thrB (encoding homoserine kinase) and metA (encoding homoserine O-succinyltransferase) can significantly increase the intracellular concentration of L-homoserine. nih.gov

To optimize the production of L-Homoserine, o-amino-, ethyl ester, these models for L-homoserine production would need to be extended. This would involve incorporating the enzymatic or chemical step for the esterification of L-homoserine. The model could then be used to identify further genetic modifications that would increase the precursor supply for this final step. This could involve optimizing the availability of ethanol (B145695) and the cofactors required by the esterification enzyme, if one is used. Systems biology approaches, including metabolomics and flux analysis, would be crucial for validating and refining these computational models. nih.gov

Table 2: Key Genetic Targets for L-Homoserine Production Enhancement in E. coli

| Gene Target | Modification | Rationale | Reference |

|---|---|---|---|

| thrA | Overexpression | Increases the flux towards L-homoserine. | nih.gov |

| thrB | Deletion | Prevents the conversion of L-homoserine to phosphohomoserine. | nih.gov |

| metA | Deletion | Blocks the conversion of L-homoserine to O-succinylhomoserine. | nih.gov |

Quantum Chemical Calculations on Amino Acid Ester Conformations and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. For L-Homoserine, o-amino-, ethyl ester, these calculations can elucidate its preferred conformations and the reactivity of its functional groups. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the stable conformers of the molecule in the gas phase and in solution. researchgate.net

Quantum chemical calculations can also be used to predict various molecular properties that are related to reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. mdpi.com The analysis of these properties can help in understanding how the molecule will interact with other chemical species, for example, in enzyme-catalyzed reactions or in chemical synthesis.

Table 3: Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| Relative Conformational Energies | Determines the population of different conformers at a given temperature. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. |

| Electrostatic Potential | Indicates regions of the molecule that are prone to electrophilic or nucleophilic attack. |

In Silico Predictions of Novel L-Homoserine Ester Derivatives and their Properties

In silico methods are increasingly used in the early stages of drug discovery and materials science to design novel molecules with desired properties. Starting from the scaffold of L-Homoserine, o-amino-, ethyl ester, computational tools can be used to generate a virtual library of new derivatives. This can be achieved by systematically modifying the ester group or other parts of the molecule.

Once a library of virtual compounds is created, their physicochemical and biological properties can be predicted using a variety of computational models. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the biological activity of the new derivatives based on their structural features. mdpi.com Pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can also be predicted using in silico tools. nih.govresearchgate.net

For instance, novel ester derivatives of L-homoserine could be designed to have improved cell permeability, increased stability, or enhanced binding affinity to a specific biological target. The predictions from these in silico models can then be used to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, thereby saving time and resources. mdpi.comrjptonline.org

Table 4: Examples of Properties Predicted for Novel Derivatives

| Property Category | Specific Properties | Computational Method |

|---|---|---|

| Physicochemical | Solubility, Lipophilicity (logP), Molecular Weight | Molecular mechanics, empirical models |

| Pharmacokinetic (ADMET) | Oral bioavailability, Blood-brain barrier permeability, Toxicity | QSAR, machine learning models |

Q & A

Basic: What safety protocols are critical when handling L-Homoserine, o-amino-, ethyl ester (9CI) in laboratory settings?

Methodological Answer:

Researchers must implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles, as outlined in safety data sheets (SDS). Emergency measures, such as eyewash stations and safety showers, should be accessible. Contaminated clothing must be removed immediately, and inhalation/ingestion exposure requires medical consultation . Regular training on SDS updates and disposal regulations (e.g., EPA guidelines) is essential, as degradation products may pose unforeseen hazards .

Basic: How should researchers verify the identity and purity of L-Homoserine, o-amino-, ethyl ester (9CI) prior to experimentation?

Methodological Answer:

Characterization should combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. Cross-referencing synonyms (e.g., ethyl (2S)-2-amino-3-ethoxypropanoate) and CAS registry numbers (442199-73-7) against authoritative databases (e.g., PubChem, NIST) ensures accurate identification. Batch-specific certificates of analysis (CoA) from suppliers should be reviewed for purity thresholds (>95%) and storage conditions .

Advanced: How can researchers address gaps in ecotoxicological data for L-Homoserine, o-amino-, ethyl ester (9CI)?

Methodological Answer:

For ecotoxicity studies, preliminary assays using model organisms (e.g., Daphnia magna for aquatic toxicity) should be conducted under controlled conditions. If data are unavailable, surrogate testing with structurally similar compounds (e.g., L-homoserine derivatives) can provide interim insights. Collaborate with ecotoxicology labs to design tiered testing frameworks (acute vs. chronic exposure) and leverage computational tools (QSAR models) to predict bioaccumulation potential and soil mobility .

Advanced: What experimental design considerations are necessary to account for compound stability and degradation?

Methodological Answer:

Stability studies under varying conditions (pH, temperature, light) should precede main experiments. For example, accelerated degradation tests at 40°C/75% RH can simulate long-term storage effects. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed homoserine). Storage in inert atmospheres (argon) and amber glassware minimizes oxidation and photolysis. Stability-indicating methods (e.g., forced degradation HPLC protocols) must be validated per ICH guidelines .

Advanced: How should researchers resolve contradictions in reported biological activities of L-Homoserine derivatives?

Methodological Answer:

Systematic reviews and meta-analyses should assess methodological variability (e.g., cell lines, assay conditions). Replicate key studies with controlled variables (e.g., solvent choice, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. PICO (Population, Intervention, Comparison, Outcome) frameworks can refine hypotheses, while FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure experimental relevance. Cross-disciplinary peer reviews identify confounding factors (e.g., impurities in commercial batches) .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

Non-linear regression models (e.g., Hill equation, log-logistic) are suitable for dose-response curves. Bootstrap resampling or Bayesian hierarchical models account for variability in biological replicates. Power analysis during experimental design ensures adequate sample sizes. Collaborate with biostatisticians to select appropriate tests (ANOVA for multi-group comparisons, Tukey’s post-hoc correction) and validate assumptions (normality, homoscedasticity) .

Basic: What documentation standards are required for reporting the use of this compound in peer-reviewed studies?

Methodological Answer:

Manuscripts must detail the compound’s supplier (e.g., TCI America H1030), purity, batch number, and storage conditions (e.g., -20°C under nitrogen). Safety protocols (PPE, disposal methods) should align with institutional EH&S guidelines. Reference CAS numbers and IUPAC names to avoid ambiguity. For reproducibility, disclose solvent systems, incubation times, and any stabilizers used (e.g., EDTA for metal-sensitive assays) .

Advanced: How can researchers mitigate risks associated with long-term storage of L-Homoserine derivatives?

Methodological Answer:

Conduct periodic stability checks using validated analytical methods. Aliquot stocks to minimize freeze-thaw cycles. Store under inert gases and desiccants to prevent hydrolysis. Update risk assessments biannually, referencing SDS revisions for new hazard data. Dispose of degraded material via certified waste management services, adhering to RCRA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.